Bienvenue dans la boutique en ligne BenchChem!

A-286501

Adenosine kinase inhibition Enzyme kinetics Nucleoside analog SAR

A-286501 is a carbocyclic nucleoside adenosine kinase (AK) inhibitor with sub-nanomolar potency (IC50 0.47 nM) and validated oral efficacy in preclinical pain and inflammation models. Its distinct selectivity profile (>200,000-fold over adenosine receptors) and dual analgesic/anti-inflammatory activity make it an essential, non-substitutable reference tool for adenosine signaling research. Not an FDA-approved drug; for R&D use only.

Molecular Formula C11H14BrN5O2
Molecular Weight 328.17 g/mol
CAS No. 483341-15-7
Cat. No. B1664727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-286501
CAS483341-15-7
SynonymsA-286501
N7-((1'R,2'S,3'R,4'S)-2',3'-dihydroxy-4'-amino-cyclopentyl)-4-amino-5-bromo-pyrrolo(2,3-a)pyrimidine
Molecular FormulaC11H14BrN5O2
Molecular Weight328.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)Br)O)O)N
InChIInChI=1S/C11H14BrN5O2/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16)/t5-,6+,8+,9-/m0/s1
InChIKeyFKFYQPGMXTXSTC-LWIVVEGESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-286501 (CAS 483341-15-7): Structural and Functional Overview of a Carbocyclic Nucleoside Adenosine Kinase Inhibitor


A-286501 (CAS 483341-15-7) is a carbocyclic nucleoside analog that functions as a potent and orally active adenosine kinase (AK) inhibitor [1]. Its full stereochemical designation is (1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol, with a molecular formula of C₁₁H₁₄BrN₅O₂ and molecular weight of 328.17 g/mol [2]. The compound features a 5-bromo-substituted pyrrolo[2,3-d]pyrimidine base coupled to a cyclopentane-1,2-diol scaffold, a carbocyclic design that confers metabolic stability relative to ribose-containing nucleosides [3]. A-286501 inhibits AK with an IC₅₀ of 0.47 nM and demonstrates oral efficacy in preclinical pain models, positioning it as a reference tool compound for studying adenosine-mediated antinociception and inflammation [3].

Why A-286501 (CAS 483341-15-7) Cannot Be Interchanged with Other Adenosine Kinase Inhibitors


Adenosine kinase inhibitors (AKIs) constitute a chemically heterogeneous class encompassing both nucleoside and non-nucleoside scaffolds, with profound differences in selectivity profiles, oral bioavailability, and therapeutic indices that preclude generic substitution [1]. Within the nucleoside AKI subclass, critical structural variations—including carbocyclic versus ribose sugar moieties, C5-substituent identity on the pyrrolopyrimidine core, and 5′-position modifications—produce orders-of-magnitude differences in enzyme inhibition potency (IC₅₀ ranging from <0.001 μM to >10 μM) and divergent in vivo efficacy [2]. Moreover, AKIs differ substantially in their off-target activity at adenosine A₁, A₂A, and A₃ receptors, adenosine transporters, adenosine deaminase, and cyclooxygenase enzymes, parameters that directly impact experimental reproducibility and translational validity [1]. A-286501's specific combination of sub-nanomolar AK inhibition, broad-spectrum selectivity (>10–100 μM at off-target sites), and consistent oral activity across multiple pain models represents a distinct pharmacological profile not replicated by other AKIs [3].

Quantitative Differentiation Evidence for A-286501 (CAS 483341-15-7) Versus Comparator Adenosine Kinase Inhibitors


Enzymatic Potency: A-286501 IC₅₀ Versus 5-Iodotubercidin and 5′-Amino-5′-Deoxy Tubercidin Analogs

A-286501 inhibits adenosine kinase with an IC₅₀ of 0.47 nM (0.00047 μM) [1]. While 5′-amino-5′-deoxy analogs of 5-bromo- and 5-iodotubercidins represent the most potent AKIs reported (IC₅₀ < 0.001 μM), these compounds lack the carbocyclic scaffold and comprehensive selectivity characterization of A-286501 [2]. The prototypical AKI 5-iodotubercidin exhibits an IC₅₀ of 0.026 μM (26 nM) against human AK, approximately 55-fold less potent than A-286501 [2]. 5′-Deoxy-5-iodotubercidin (5′d-5IT), a commonly used comparator, shows sub-nanomolar potency but differs from A-286501 in its therapeutic window and motor impairment profile [3].

Adenosine kinase inhibition Enzyme kinetics Nucleoside analog SAR

Selectivity Profile: A-286501 Off-Target Activity Versus Adenosine Receptors and Inflammatory Enzymes

A-286501 exhibits a clean selectivity profile with no significant activity at adenosine A₁, A₂A, and A₃ receptors (IC₅₀ > 100 μM), adenosine transporter, or adenosine deaminase (>100 μM), translating to a >200,000-fold selectivity window relative to AK inhibition [1]. It also shows no activity at cyclooxygenase-1 (COX-1) and COX-2 (IC₅₀ > 10 μM), differentiating it mechanistically from non-steroidal anti-inflammatory drugs [1]. In contrast, many nucleoside AKIs including 5-iodotubercidin and tubercidin analogs exhibit broader pharmacological profiles with adenosine receptor interactions and cytotoxic properties [2]. The non-nucleoside AKI ABT-702 shares a similar selectivity window but possesses a distinct pyrido[2,3-d]pyrimidine scaffold with different physicochemical and PK properties [3].

Target selectivity Off-target profiling Adenosine receptor pharmacology

In Vivo Analgesic Efficacy: A-286501 Oral ED₅₀ Versus Comparator AKIs in Inflammatory Pain Models

In the rat carrageenan-induced inflammatory thermal hyperalgesia model, A-286501 exhibits an oral ED₅₀ of 1 μmol/kg, demonstrating robust oral bioavailability and efficacy [1]. Comparative studies evaluating multiple AKIs (A-134974, A-286501, and ABT-702) via intraperitoneal administration showed ED₅₀ values ranging from 0.7–2 μmol/kg for blocking carrageenan-induced thermal hyperalgesia, with A-286501 falling within this potent range [2]. Notably, the prototypical nucleoside AKI 5′d-5IT showed an ED₅₀ of 0.2 μmol/kg (ip) in the same model, but produced significantly greater motor impairment at analgesic doses—a critical therapeutic window differentiation [2]. A-286501 also demonstrated efficacy in neuropathic pain (L5/L6 nerve ligation model, ED₅₀ = 20 μmol/kg, p.o.) and reduced paw edema/neutrophil infiltration (ED₅₀ = 10 μmol/kg, p.o.) [1].

In vivo pharmacology Oral bioavailability Inflammatory hyperalgesia Preclinical pain models

Therapeutic Index: Motor Impairment Liability of A-286501 Versus 5′d-5IT

A-286501 demonstrates a favorable separation between analgesic efficacy and motor impairment. While A-286501 was particularly potent in reducing inflammatory thermal hyperalgesia (ED₅₀ = 1 μmol/kg, p.o.), its ability to alter hemodynamic function and motor performance required higher doses [1]. In direct comparative studies, novel nucleoside and non-nucleoside AKIs including A-286501 and ABT-702 were significantly less potent than 5′d-5IT in impairing motor performance [2]. Specifically, 5′d-5IT was 4-fold and 75-fold less potent in reducing exploratory motor activity and rotarod performance, respectively, relative to its antihyperalgesic ED₅₀ [2]. This narrow therapeutic window of 5′d-5IT contrasts with the broader separation observed with A-286501, which maintained antinociceptive efficacy without concomitant motor deficits at therapeutic doses [2].

Therapeutic index Motor function Safety margin Side effect profiling

Mechanism of Action: Competitive Versus Non-Competitive Inhibition Kinetics of A-286501

Kinetic studies revealed that A-286501 is a reversible inhibitor of adenosine kinase, exhibiting competitive inhibition with respect to adenosine (substrate) and non-competitive inhibition with respect to MgATP²⁻ [1]. This competitive binding mode at the adenosine site confirms that A-286501 acts as an adenosine mimetic, consistent with its nucleoside scaffold. In contrast, non-nucleoside AKIs such as ABT-702 bind to a distinct allosteric site, producing different enzyme kinetics profiles [2]. The competitive mechanism with respect to adenosine distinguishes A-286501 from ATP-competitive AKIs and has implications for inhibitor potency in tissue environments with varying endogenous adenosine concentrations [1]. Additionally, A-286501 showed equivalent potency to inhibit AK from several mammalian species, demonstrating conserved target engagement across preclinical species [1].

Enzyme kinetics Competitive inhibition Adenosine binding site Mechanism of action

Tolerance Development Profile: A-286501 Versus Morphine Following Repeated Dosing

Following repeated administration, A-286501 showed less potential to produce tolerance as compared to morphine, a clinically used opioid analgesic [1]. This reduced tolerance liability is mechanistically consistent with A-286501's indirect modulation of endogenous adenosine levels rather than direct receptor agonism, which typically triggers compensatory receptor desensitization and downregulation [1]. The antinociceptive effects of A-286501 in neuropathic pain models were not blocked by the opioid antagonist naloxone but were reversed by the adenosine receptor antagonist theophylline, confirming a non-opioid, adenosine receptor-mediated mechanism [1]. This tolerance differentiation is particularly relevant for chronic pain research applications where sustained efficacy over repeated dosing is required.

Tolerance Repeated dosing Opioid comparison Analgesic development

Research and Preclinical Application Scenarios for A-286501 (CAS 483341-15-7) Based on Differentiated Evidence


Preclinical Analgesic Discovery: Non-Opioid, Orally Active Reference Compound for Pain Model Validation

A-286501 serves as a validated reference AKI for establishing assay sensitivity and benchmarking novel analgesics in rodent pain models. Its oral ED₅₀ of 1 μmol/kg in carrageenan-induced inflammatory hyperalgesia provides a reproducible efficacy benchmark [1]. The compound's clean selectivity profile (IC₅₀ > 100 μM at adenosine receptors, COX-1/COX-2, and neurotransmitter targets) ensures that observed antinociception can be confidently attributed to AK inhibition and downstream adenosine accumulation rather than off-target pharmacology [1]. The demonstration that A-286501's effects are naloxone-insensitive but theophylline-reversible provides a clear mechanistic signature for distinguishing AK-mediated analgesia from opioid or COX-dependent pathways [1].

Neuropathic Pain Research: Chronic Dosing Studies Requiring Sustained Efficacy Without Tolerance

For chronic neuropathic pain studies (e.g., L5/L6 spinal nerve ligation, streptozotocin-induced diabetic neuropathy), A-286501's reduced tolerance liability relative to morphine enables multi-day or multi-week dosing paradigms without the confounding effects of progressive efficacy loss [1]. At an oral ED₅₀ of 20 μmol/kg in the nerve ligation model, A-286501 provides quantifiable neuropathic pain relief that can be tracked longitudinally [1]. This characteristic makes A-286501 particularly valuable for studies examining disease progression, combination therapy, or delayed intervention strategies where sustained target engagement is essential.

Adenosine Signaling Pathway Elucidation: Mechanistic Studies of Endogenous Adenosine Modulation

A-286501 is an optimal tool for dissecting the role of endogenous adenosine in physiological and pathological processes due to its competitive inhibition kinetics with respect to adenosine and non-competitive interaction with ATP [1]. The compound's sub-nanomolar AK inhibition (IC₅₀ = 0.47 nM) allows for low-concentration in vitro and ex vivo applications while maintaining a >200,000-fold selectivity window over adenosine receptors and transporters [1]. Researchers investigating site-specific adenosine accumulation, adenosine receptor sensitization, or the interplay between AK activity and extracellular adenosine tone will benefit from A-286501's reversible, adenosine-competitive mechanism that scales predictably with local substrate concentrations [1].

Inflammatory Disease Models: Dual Assessment of Anti-Hyperalgesic and Anti-Edematous Effects

A-286501 uniquely enables concurrent evaluation of both analgesic and anti-inflammatory endpoints within the same study. In carrageenan-induced inflammation, A-286501 reduces thermal hyperalgesia (ED₅₀ = 1 μmol/kg, p.o.) while also attenuating paw edema and neutrophil infiltration (measured by myeloperoxidase activity, ED₅₀ = 10 μmol/kg, p.o.) [1]. This dual pharmacodynamic profile, achieved through AK inhibition-mediated adenosine elevation rather than direct COX inhibition, distinguishes A-286501 from traditional NSAIDs and allows researchers to explore adenosine's role in coordinating neuronal sensitization and inflammatory cell recruitment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-286501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.